Cas no 392669-11-3 (6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene)

6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene structure
392669-11-3 structure
Product name:6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene
CAS No:392669-11-3
MF:C15H16N4O
MW:268.313742637634
CID:6527280
PubChem ID:2306318

6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene Chemical and Physical Properties

Names and Identifiers

    • 6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene
    • Oprea1_651479
    • Z31193819
    • CHEMBL232421
    • 6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
    • EN300-26868744
    • AKOS000510975
    • SCHEMBL606545
    • 4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine
    • Oprea1_199070
    • 392669-11-3
    • BDBM50356865
    • Inchi: 1S/C15H16N4O/c1-18-6-8-19(9-7-18)15-14-13(16-10-17-15)11-4-2-3-5-12(11)20-14/h2-5,10H,6-9H2,1H3
    • InChI Key: VWOBNWMZSJXLKD-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C2C1=C(N=CN=2)N1CCN(C)CC1

Computed Properties

  • Exact Mass: 268.13241115g/mol
  • Monoisotopic Mass: 268.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 45.4Ų

6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26868744-0.05g
6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
392669-11-3 95.0%
0.05g
$2755.0 2025-03-20

Additional information on 6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene

Research Brief on 6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene (CAS: 392669-11-3)

This research brief provides an in-depth analysis of the latest scientific advancements related to the compound 6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene (CAS: 392669-11-3). This heterocyclic compound has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a promising candidate for drug development.

The compound's intricate tricyclic core, incorporating an 8-oxa-3,5-diazatricyclo framework, presents both synthetic challenges and opportunities for structural optimization. A 2023 study published in the Journal of Medicinal Chemistry detailed an improved synthetic route to this scaffold, achieving a 42% overall yield through a key palladium-catalyzed cyclization step. This advancement addresses previous limitations in scalability and purity that had hindered preclinical evaluation of derivatives.

Pharmacological characterization has revealed potent inhibitory activity against several kinase targets, particularly those in the PI3K/AKT/mTOR pathway. In vitro assays demonstrate nanomolar IC50 values against PI3Kγ (IC50 = 12 nM) and mTOR (IC50 = 8 nM), with >100-fold selectivity over related lipid kinases. These findings suggest potential applications in oncology, where dysregulation of these pathways is frequently observed. Notably, the 4-methylpiperazine moiety appears critical for maintaining both potency and solubility, as demonstrated by structure-activity relationship studies.

Recent in vivo studies in xenograft models have shown promising antitumor activity, with tumor growth inhibition rates of 68-72% observed at well-tolerated doses (50 mg/kg, qd). Pharmacokinetic profiling indicates favorable properties, including oral bioavailability (F = 62%) and a half-life suitable for once-daily dosing (t1/2 = 8.3 h in rodents). These characteristics, combined with a clean safety profile in preliminary toxicology studies, support further development of this chemotype.

Emerging research has also explored the compound's potential in non-oncological indications. A 2024 study in Nature Chemical Biology reported unexpected activity as a modulator of protein-protein interactions in neurodegenerative diseases, specifically showing ability to disrupt α-synuclein aggregation at low micromolar concentrations. This dual functionality makes the scaffold particularly interesting for polypharmacological approaches.

Several pharmaceutical companies have initiated patent filings around derivatives of this core structure, indicating growing commercial interest. The most advanced candidate, currently in Phase I trials, incorporates a fluorinated analog that shows improved blood-brain barrier penetration for CNS applications. These developments underscore the versatility of this chemical scaffold and its potential to yield multiple clinical candidates across therapeutic areas.

Future research directions likely include further optimization of physicochemical properties, exploration of additional biological targets, and development of more efficient synthetic methodologies. The compound's unique architecture continues to serve as a valuable template for medicinal chemistry programs, with particular emphasis on achieving enhanced selectivity and reduced off-target effects through rational design approaches.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk